molecular formula C11H16N2 B1442059 N-Benzyl-N-methylazetidin-3-amine CAS No. 1339397-77-1

N-Benzyl-N-methylazetidin-3-amine

Cat. No. B1442059
M. Wt: 176.26 g/mol
InChI Key: CFEXLGHBDAXYKN-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylazetidin-3-amine is a chemical compound with the molecular weight of 249.18 . It is also known as N-benzyl-N-methylazetidin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for N-Benzyl-N-methylazetidin-3-amine is 1S/C11H16N2.2ClH/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Benzyl-N-methylazetidin-3-amine is a colorless to light yellow liquid . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Mechanistic Insights

  • Synthesis of Azetidines : A study demonstrated the synthesis of 3-methoxy-3-methylazetidines through a rare aziridine to azetidine rearrangement, highlighting the synthetic utility of related amines (Stankovic et al., 2011).
  • Benzazetidine Synthesis : Efficient synthesis of various benzazetidines via palladium-catalyzed intramolecular C−H amination of N-benzyl picolinamides was reported, showcasing advancements in the practical synthesis of benzazetidines (He et al., 2016).

Crystal Structure and Theoretical Studies

  • Crystal Structure Analysis : Research on a structurally similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into molecular conformation and interactions, useful for understanding the properties of related compounds (Murugavel et al., 2014).

Synthetic Reactions and Additions

  • Addition Reactions : A study on the addition of Schiff bases to diketene, including reactions with similar amines, contributes to the understanding of reactions involving N-Benzyl-N-methylazetidin-3-amine (Oda et al., 1962).
  • Synthesis of Methylazetidines : The preparation of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines and related isomers informs the methods for synthesizing N-Benzyl-N-methylazetidin-3-amine derivatives (Soriano et al., 1980).

Antimicrobial and Antitumor Activities

  • Antimicrobial Functions : A study on poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, related to N-Benzyl-N-methylazetidin-3-amine, revealed insights into antimicrobial potentials (Waschinski & Tiller, 2005).
  • Anticancer Activities : Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, similar in structure, showed potential for developing anticancer therapies (El-Sawy et al., 2013).
  • Evaluation of Antimicrobial Activity : Studies on benzofuran derivatives, related to azetidine compounds, provided insights into antimicrobial activities, which could be relevant for N-Benzyl-N-methylazetidin-3-amine (Kumar & Karvekar, 2010).

Catalytic and Biochemical Properties

  • Amino Acid Prodrugs : The evaluation of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related, provides understanding of the biochemical properties and potential applications (Bradshaw et al., 2002).
  • Carbon-Carbon Bond Formations : Research on asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes offers insights into synthetic methods relevant to N-Benzyl-N-methylazetidin-3-amine (Johnson et al., 2002).

Metabolic Transformations and Structural Studies

  • Metabolic Transformations : The study of metabolic transformations of 2-(4-aminophenyl)benzothiazoles and their N-acyl derivatives provides insights into metabolic pathways that could affect N-Benzyl-N-methylazetidin-3-amine and similar compounds (Chua et al., 1999).
  • Structural Analysis of Derivatives : Examination of azetidine-2-one derivatives of 1H-benzimidazole and their antimicrobial and cytotoxic activities offers insights into the structural and functional aspects of related compounds (Noolvi et al., 2014).

Safety And Hazards

The safety data sheet for N-Benzyl-N-methylazetidin-3-amine is available . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is combustible and can cause severe skin burns and eye damage .

properties

IUPAC Name

N-benzyl-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEXLGHBDAXYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methylazetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Wang, MAJ Duncton - The Journal of Organic Chemistry, 2020 - ACS Publications
The azetidine group is frequently encountered within contemporary medicinal chemistry. However, the introduction of an azetidine can be synthetically challenging. Herein, a …
Number of citations: 4 pubs.acs.org

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